molecular formula C7H11NO3 B13832340 Methyl 2-propanamidoprop-2-enoate CAS No. 445396-91-8

Methyl 2-propanamidoprop-2-enoate

Cat. No.: B13832340
CAS No.: 445396-91-8
M. Wt: 157.17 g/mol
InChI Key: GJFWYWNVPMXHIK-UHFFFAOYSA-N
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Description

Methyl 2-propanamidoprop-2-enoate is an organic compound with the molecular formula C6H9NO3. It is a derivative of propanamide and prop-2-enoate, combining the properties of both functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-propanamidoprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with 2-methylpropanamide under specific conditions. The reaction typically requires a catalyst, such as benzoyl peroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk polymerization techniques. This process uses vinyl acetate as a starting material, with acetic acid and benzoyl peroxide as initiators. The reaction is conducted in a solvent at a controlled temperature to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-propanamidoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Methyl 2-propanamidoprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-propanamidoprop-2-enoate involves its interaction with various molecular targets. The compound can undergo hydrolysis to form acrylic acid and propanamide, which can then participate in further reactions. The pathways involved include nucleophilic attack on the ester or amide groups, leading to the formation of intermediate products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-propanamidoprop-2-enoate is unique due to its combination of ester and amide functional groups, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a versatile compound in both synthetic and industrial applications.

Properties

CAS No.

445396-91-8

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 2-(propanoylamino)prop-2-enoate

InChI

InChI=1S/C7H11NO3/c1-4-6(9)8-5(2)7(10)11-3/h2,4H2,1,3H3,(H,8,9)

InChI Key

GJFWYWNVPMXHIK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=C)C(=O)OC

Origin of Product

United States

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